2-Ethyl-1-butene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74120. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

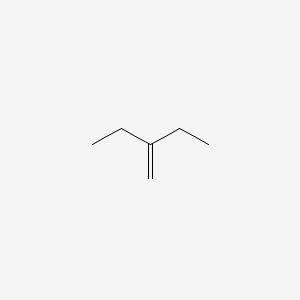

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylidenepentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKZRKKEYSRDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061080 | |

| Record name | 3-Methylenepentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

175.0 [mmHg] | |

| Record name | 2-Ethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-21-4 | |

| Record name | 3-Methylenepentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylenepentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylenepentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 3-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylenepentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLENEPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5MH5V756E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 2-Ethyl-1-butene, a key intermediate in various organic syntheses. The information is presented to support research and development activities, with a focus on clarity and accessibility of technical data.

Core Chemical Identifiers and Properties

This compound, a colorless liquid, is an unsaturated hydrocarbon with the molecular formula C6H12.[1][2][3] It is also known by its IUPAC name, 3-methylidenepentane.[1][2] The compound is soluble in alcohols like methanol (B129727) and ethanol, as well as in other organic solvents such as acetone, ether, and benzene, but it is insoluble in water.[1][4][5][6]

Structural and Identification Data

The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and experimental studies.

| Identifier | Value |

| IUPAC Name | 3-methylidenepentane[1][2] |

| Molecular Formula | C6H12[1][2][3][4] |

| Molecular Weight | 84.16 g/mol [1][2][4][7] |

| CAS Number | 760-21-4[1] |

| SMILES String | CCC(=C)CC[1][2] |

| InChI Key | RYKZRKKEYSRDNF-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction design.

| Property | Value |

| Density | 0.689 g/mL at 25 °C[1][4][6][8] |

| Boiling Point | 63-65 °C[1][4][6][9][10] |

| Melting Point | -131 to -132 °C[1][4][9] |

| Flash Point | -26 °C (-14 °F)[1][10] |

| Refractive Index | 1.396 at 20 °C[1][4][6][10] |

| Vapor Pressure | 175.0 mmHg[7] |

| Autoignition Temp. | 599 °F[8] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following sections outline general methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the molecule, confirming its structure.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Spectroscopy Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule, particularly the C=C double bond and C-H bonds.

-

Sample Preparation: A drop of the neat liquid is placed between two KBr or NaCl plates, or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty accessory is recorded prior to the sample scan.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity and assessing its purity.

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography Parameters:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Logical Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a sample suspected to be this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is incompatible with strong oxidizing agents.[1] For firefighting, use dry chemical, CO₂, foam, or spray.[4][6]

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis.[1][4][6] It is utilized in the production of various organic compounds, including those used in the synthesis of flavors, perfumes, medicines, dyes, and resins.[4][6] Its double bond allows for a variety of addition reactions, making it a versatile building block in synthetic chemistry.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. Monomer detail | this compound [copoldb.jp]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 760-21-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C6H12 | CID 12970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 95 760-21-4 [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound | 760-21-4 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1-butene, a versatile olefin in organic synthesis. The document details its chemical identity, physicochemical properties, and key experimental protocols related to its purification and synthesis.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.

-

Synonyms: 2-Ethylbut-1-ene, 3-Methylenepentane, 1,1-Diethylethene, 1,1-diethylethylene[1][3]

-

InChI Key: RYKZRKKEYSRDNF-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 64-65 °C | [4][6] |

| Melting Point | -131.5 to -131 °C | [4][6] |

| Density | 0.689 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.396 | [4][6] |

| Flash Point | -10 °C (closed cup) | [4] |

| Autoignition Temperature | 599 °F (315 °C) | [4] |

| Solubility | Soluble in alcohol, acetone, ether, and benzene. Insoluble in water. | [5][6] |

| Vapor Pressure | 175.0 mmHg | [1] |

Experimental Protocols

Detailed methodologies for the purification and synthesis of this compound are provided below. These protocols are foundational for obtaining high-purity material for subsequent applications.

A common procedure for the purification of this compound involves washing with a basic solution to remove acidic impurities, followed by drying and fractional distillation.[5][6]

Materials:

-

Crude this compound

-

10N Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous Calcium Chloride (CaCl₂)

-

Distillation apparatus

Procedure:

-

Wash the crude this compound with an equal volume of 10N aqueous NaOH solution in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the aqueous layer.

-

Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous CaCl₂ to dry the liquid. Swirl the flask occasionally for 15-20 minutes.

-

Filter the dried liquid to remove the CaCl₂.

-

Fractionally distill the filtered liquid, collecting the fraction that boils at 64-65 °C.

Two primary pathways for the synthesis of this compound are the dehydration of a tertiary alcohol and the Wittig reaction.

3.2.1. Dehydration of 3-Ethyl-3-pentanol (B146929)

The acid-catalyzed dehydration of 3-ethyl-3-pentanol can yield this compound.

Reaction: 3-Ethyl-3-pentanol --(Acid, Heat)--> this compound + H₂O

General Procedure:

-

Place 3-ethyl-3-pentanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Heat the mixture to facilitate the elimination reaction.

-

The alkene product is then distilled from the reaction mixture.

-

The distillate can be further purified by washing with a dilute basic solution, followed by water, drying, and a final fractional distillation.

3.2.2. Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis by reacting a phosphorus ylide with a ketone or aldehyde. For the synthesis of this compound, the reaction would involve diethyl ketone and a methylidene phosphorus ylide.

Reaction: Diethyl ketone + Methyltriphenylphosphonium (B96628) halide --(Strong Base)--> this compound + Triphenylphosphine (B44618) oxide + Salt

General Procedure:

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium halide in a suitable anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium amide) dropwise to form the ylide.

-

Reaction with Ketone: While maintaining the inert atmosphere and low temperature, add a solution of diethyl ketone in the same anhydrous solvent to the ylide solution dropwise.

-

Workup: After the reaction is complete, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The desired product, this compound, can be isolated from the triphenylphosphine oxide byproduct by distillation or chromatography.

Chemical Reactions and Signaling Pathways

This compound, as an alkene, undergoes a variety of addition reactions. Understanding these reactions is critical for its application in organic synthesis.

The reaction of this compound with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism, following Markovnikov's rule. The more stable tertiary carbocation intermediate is formed, leading to the major product.[7]

Caption: Electrophilic addition of HCl to this compound.

Ozonolysis of this compound cleaves the double bond to form two carbonyl compounds. This reaction is a powerful tool for structural elucidation and synthetic transformations. The initial ozonide intermediate is typically reduced to yield the final products.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. canyoncomponents.com [canyoncomponents.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 760-21-4 | Benchchem [benchchem.com]

- 5. open.bu.edu [open.bu.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-butene

This guide provides a comprehensive overview of the key physical properties of 2-Ethyl-1-butene, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is an acyclic alkene with the molecular formula C₆H₁₂. Understanding its physical properties is crucial for its application in various chemical processes.

| Property | Value | Conditions |

| Boiling Point | 64-65 °C | At standard atmospheric pressure.[1][2][3] |

| Density | 0.689 g/mL | At 25 °C.[1][2][3] |

| 0.692 g/mL | Not specified.[4] | |

| Specific Gravity | 0.69 | At 20/20 °C. |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for the determination of the boiling point and density of liquid hydrocarbons like this compound.

1. Determination of Boiling Point via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Simple distillation is a common method for determining the boiling point of a volatile liquid.[5][6]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[5][6]

-

The apparatus is assembled as per a standard simple distillation setup, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the substance.[6]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[5]

2. Determination of Density using a Pycnometer (Specific Gravity Bottle)

The density of a liquid can be accurately determined by measuring the mass of a known volume of the liquid using a pycnometer.[7][8]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration in the water bath is followed. The mass of the pycnometer filled with the sample is then determined (m₃).

-

The density of the sample is calculated using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical compound.

Caption: A generalized workflow for determining a physical property.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 760-21-4 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Petroleum lab experiment 01 - density and sp. gr. - by-syj | PDF [slideshare.net]

- 8. News - Liquid Density Measurement in Hydrocarbon Separation Processes [lonnmeter.com]

An In-depth Technical Guide to 2-Ethyl-1-butene (CAS 760-21-4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Ethyl-1-butene (CAS 760-21-4), a key intermediate in organic synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

This compound, also known as 3-methylenepentane, is a colorless, volatile, and highly flammable liquid. It is an unsaturated hydrocarbon belonging to the alkene family, characterized by a terminal double bond. Its insolubility in water and solubility in common organic solvents like alcohol, ether, and benzene (B151609) make it a versatile reagent in non-aqueous chemical systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 760-21-4 |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| IUPAC Name | 2-ethylbut-1-ene |

| Synonyms | 3-Methylenepentane, 1,1-Diethylethene |

| InChI | InChI=1S/C6H12/c1-4-6(3)5-2/h3-5H2,1-2H3 |

| InChIKey | RYKZRKKEYSRDNF-UHFFFAOYSA-N |

| SMILES | CCC(=C)CC |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 64-65 °C | |

| Melting Point | -131.5 to -131 °C | [1] |

| Density | 0.689 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.396 | [1] |

| Vapor Pressure | 175 mmHg at 25 °C | [2] |

| Flash Point | -10 °C (14 °F) - closed cup | [3] |

| Autoignition Temp. | 315 °C (599 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol, methanol, ether, acetone, benzene. | [4] |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of a tertiary alcohol, 3-methyl-3-pentanol (B165633). This reaction typically proceeds through an E1 elimination mechanism, favored by the formation of a stable tertiary carbocation intermediate.

Experimental Protocol: Synthesis via Dehydration of 3-Methyl-3-Pentanol

This protocol is a representative procedure for the acid-catalyzed dehydration of a tertiary alcohol and can be adapted for the synthesis of this compound.[5][6][7]

Materials:

-

3-methyl-3-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling chips

Procedure:

-

Reaction Setup: Assemble a simple distillation apparatus with a round-bottom flask (RBF), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.

-

Reagent Addition: In the RBF, combine 1.0 mole equivalent of 3-methyl-3-pentanol with a few boiling chips. Slowly and with cooling, add 0.2-0.3 mole equivalents of concentrated sulfuric acid or a small volume (e.g., 2-5 mL per 10 mL of alcohol) of 85% phosphoric acid. Swirl gently to mix.

-

Dehydration and Distillation: Gently heat the mixture using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill as it is formed, shifting the equilibrium towards the product.[3] Collect the distillate, keeping the vapor temperature below ~75 °C to minimize co-distillation of the unreacted alcohol. The distillate will be a two-phase mixture of the alkene and water.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

-

Cold water to remove the bulk of the acid.

-

10% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Saturated brine solution to aid in breaking emulsions and removing dissolved water.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like CaCl₂ or MgSO₄.

-

Final Purification: Decant or filter the dried liquid into a clean, dry RBF. Perform a final fractional distillation, collecting the fraction boiling at 64-65 °C, to obtain the purified this compound.

Chemical Reactions and Mechanisms

This compound undergoes typical electrophilic addition reactions characteristic of alkenes. The regioselectivity of these additions is governed by Markovnikov's rule, which dictates that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.

Reaction: Electrophilic Addition of HCl

The reaction with hydrogen chloride (HCl) proceeds via protonation of the double bond to form a stable tertiary carbocation, which is then attacked by the chloride ion to yield 2-chloro-2-ethylbutane as the major product.[8][9]

Experimental Protocol: Hydrochlorination of an Alkene

This general procedure can be adapted for the reaction of this compound with HCl.[10][11]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1.0 mole equivalent of this compound in an anhydrous solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

HCl Addition: Slowly bubble anhydrous HCl gas through the solution, or add concentrated aqueous HCl dropwise with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a separatory funnel containing cold water.

-

Workup: Separate the organic layer. Wash it with saturated sodium bicarbonate solution until effervescence ceases, then wash with water.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-2-ethylbutane product. Further purification can be achieved by distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source |

| ¹H NMR | ~4.69 | Multiplet (or Singlet) | =CH₂ (vinylic) | [12] |

| ~2.04 | Quartet | -CH₂ -CH₃ (allylic) | [12] | |

| ~1.04 | Triplet | -CH₂-CH₃ | [12] | |

| ¹³C NMR | ~154 | - | C =CH₂ (quaternary) | [12] |

| ~106 | - | C=C H₂ | [12] | |

| ~29 | - | -C H₂-CH₃ | [12] | |

| ~13 | - | -CH₂-C H₃ | [12] |

Table 4: Key IR and MS Spectral Features

| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment |

| FTIR | ~3080 | =C-H Stretch |

| ~2965, 2875 | C-H Stretch (sp³) | |

| ~1645 | C=C Stretch | |

| ~890 | =C-H Out-of-plane bend (1,1-disubstituted) | |

| Mass Spec. | 84 | [M]⁺ (Molecular Ion) |

| 69 | [M - CH₃]⁺ | |

| 55 | [M - C₂H₅]⁺ (Base Peak, loss of ethyl radical) | |

| 41 | [C₃H₅]⁺ (Allyl cation) |

The mass spectrum is characterized by the molecular ion peak at m/z 84. The most abundant peak (base peak) is typically at m/z 55, corresponding to the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary allylic cation.[13][14]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

Table 5: Safety and Hazard Information

| Hazard Category | Description |

| GHS Pictograms | Flame, Health Hazard, Environmental Hazard |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. |

| Precautionary | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. |

| Storage | Store in a cool (2-8 °C), dry, and well-ventilated place. Keep container tightly closed. Ground/bond container and receiving equipment to prevent static discharge. |

| PPE | Chemical-resistant gloves, safety goggles or face shield, flame-retardant lab coat. |

Applications

The primary application of this compound is as a building block in organic synthesis. Its terminal double bond is readily functionalized, making it a valuable intermediate for producing:

-

Flavors and perfumes

-

Pharmaceuticals

-

Dyes

-

Resins and polymers (as a monomer or co-monomer)[15]

References

- 1. studylib.net [studylib.net]

- 2. oit.edu [oit.edu]

- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 4. cerritos.edu [cerritos.edu]

- 5. illiumtech.com [illiumtech.com]

- 6. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. murov.info [murov.info]

- 12. This compound(760-21-4) IR Spectrum [chemicalbook.com]

- 13. scribd.com [scribd.com]

- 14. C5H10 mass spectrum of 2-methylbut-2-ene (2-methyl-2-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-1-butene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-ethyl-1-butene, with CAS number 760-21-4, is also known by its IUPAC name, 3-methylenepentane.[1] For consistency, this guide will use the commonly referenced name, this compound. It is important to note that this is a simple aliphatic hydrocarbon and, as such, is not typically involved in biological signaling pathways relevant to drug development. The data presented herein pertains to its chemical and physical thermodynamic properties.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from critically evaluated data sources.

Table 1: Fundamental Physical and Thermodynamic Constants

| Property | Value | Units | Source(s) |

| Molecular Formula | C₆H₁₂ | - | [2] |

| Molecular Weight | 84.16 | g/mol | [1] |

| IUPAC Name | 3-methylidenepentane | - | [1] |

| CAS Registry Number | 760-21-4 | - | [2] |

Table 2: Temperature-Dependent Properties

| Property | Value | Units | Conditions | Source(s) |

| Boiling Point | 64-65 | °C | at 1 atm | [2] |

| Melting Point | -132 to -131.5 | °C | - | [2] |

| Flash Point | -10 | °C | Closed Cup | |

| Autoignition Temperature | 315 (599) | °C (°F) | - |

Table 3: Physical Properties

| Property | Value | Units | Conditions | Source(s) |

| Density | 0.689 | g/mL | at 25 °C | |

| 0.692 | g/mL | - | [2] | |

| Molar Volume | 121.7 | mL/mol | - | [2] |

| Refractive Index | 1.396 | n20/D | at 20 °C | |

| 1.399 | - | - | [2] | |

| Vapor Pressure | 175.0 | mmHg | - | [1] |

Table 4: Critical Properties

| Property | Value | Units | Source(s) |

| Critical Temperature | 232 | °C | [2] |

| Critical Pressure | 31.2 | atm | [2] |

| Critical Volume | 349.22 | mL/mol | [2] |

Table 5: Enthalpy Data

| Property | Value | Units |

| Standard Enthalpy of Formation (Liquid) | -83.7 ± 1.1 | kJ/mol |

| Standard Enthalpy of Formation (Gas) | -55.8 ± 1.1 | kJ/mol |

| Standard Enthalpy of Combustion (Liquid) | -3994.4 ± 1.0 | kJ/mol |

Note: Enthalpy data is sourced from the NIST Chemistry WebBook, a comprehensive database of chemical and physical data.

Experimental Protocols for Thermodynamic Data Determination

Detailed experimental protocols for a specific compound like this compound are seldom published in individual papers. Instead, standardized methods are employed for classes of compounds. Below are summaries of general methodologies relevant to the determination of the thermodynamic properties of volatile organic compounds (VOCs).

Determination of Boiling Point and Vapor Pressure via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for determining the boiling temperature and vapor pressure of volatile materials.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the volatile liquid (e.g., this compound) is hermetically sealed in an aluminum pan.

-

Instrumentation: A Pressure DSC cell is utilized, which allows for the control of the pressure surrounding the sample pan.

-

Measurement under Atmospheric Pressure: The sample is heated at a constant rate, typically 10°C/min, under atmospheric pressure. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference pan.

-

Boiling Point Determination: An endothermic peak is observed as the sample boils. The extrapolated onset temperature of this endotherm is taken as the boiling temperature.

-

Measurement under Reduced Pressure: The process is repeated under several controlled, reduced pressures (vacuum conditions).

-

Vapor Pressure Curve: The boiling temperatures at different pressures are recorded. According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the pressure versus the reciprocal of the absolute boiling temperature yields a nearly straight line.

-

Data Analysis: This line can be fitted to determine the vapor pressure at any given temperature within the experimental range.

Determination of Enthalpy of Hydrogenation

The enthalpy of hydrogenation (ΔH°hydrog) is a measure of the stability of an alkene. The reaction involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst. For two different alkenes that produce the same alkane upon hydrogenation, the more stable alkene will release less heat.[3][4]

Methodology:

-

Reaction: A known amount of the alkene (this compound) is hydrogenated in a calorimeter to form the corresponding alkane (3-methylpentane). The reaction is: C₆H₁₂ (alkene) + H₂ (g) → C₆H₁₄ (alkane)

-

Calorimetry: The heat released during this exothermic reaction is meticulously measured by the calorimeter.

-

Calculation: The heat of hydrogenation is the enthalpy change of the reaction, typically expressed in kJ/mol. This value is always negative for the hydrogenation of alkenes as the reaction is exothermic.[5]

Visualization of Chemical and Experimental Processes

As this compound is not involved in biological signaling, the following diagrams illustrate a relevant chemical reaction and a typical experimental workflow for data acquisition.

Caption: Energy profile for the exothermic hydrogenation of this compound.

Caption: Workflow for determining vapor pressure using Pressure DSC.

References

Molecular formula and weight of 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Ethyl-1-butene. The information is intended to support laboratory research and development activities.

Core Molecular Information

This compound, also known as 3-methylenepentane, is an acyclic alkene. Its structure features a terminal double bond with two ethyl groups attached to one of the sp²-hybridized carbons.

Table 1: Molecular Formula and Weight

| Identifier | Value | Reference |

| Molecular Formula | C₆H₁₂ | [1] |

| Molecular Weight | 84.16 g/mol | [2] |

| CAS Number | 760-21-4 | [2] |

| IUPAC Name | 2-Ethylbut-1-ene | [1] |

| Synonyms | 3-Methylenepentane, 1,1-Diethylethene | [1] |

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid. It is insoluble in water but soluble in common organic solvents such as ethanol, ether, and acetone.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | -131.5 to -131 °C | [1] |

| Boiling Point | 64-65 °C | [1] |

| Density | 0.689 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.396 | [2] |

| Flash Point | -10 °C (closed cup) | [2] |

| Autoignition Temperature | 315 °C (599 °F) | [2] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organics | Soluble in alcohol, methanol, ether, acetone, benzene | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize key ¹H and ¹³C NMR spectral data.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 4.69 | Multiplet | 2H | =CH₂ | [3][4] |

| 2.04 | Quartet (q) | 4H | -CH₂- | [3][4] |

| 1.24 | Triplet (t) | 6H | -CH₃ | [3][4] |

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 154 | >C= | [3][4] |

| 106 | =CH₂ | [3][4] |

| 29 | -CH₂- | [3][4] |

| 13 | -CH₃ | [3][4] |

Synthesis Protocols

This compound can be synthesized through several methods. The two most common laboratory-scale preparations are the Wittig reaction and the acid-catalyzed dehydration of a tertiary alcohol. The Wittig reaction is often preferred as it provides unambiguous placement of the double bond.[5]

This protocol describes the synthesis of this compound from diethyl ketone using a Wittig reagent, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Workflow for Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Methodology:

-

Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add an equimolar amount of n-butyllithium dropwise while maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Reaction: To the freshly prepared ylide solution at 0 °C, add one equivalent of diethyl ketone dropwise. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product, containing triphenylphosphine (B44618) oxide, is then purified by fractional distillation to yield pure this compound.[5][6]

This method involves the acid-catalyzed dehydration of a tertiary alcohol. This E1 reaction can produce a mixture of alkene isomers, necessitating careful purification.[7]

Workflow for Dehydration Synthesis of this compound

Caption: Workflow for the synthesis of this compound via alcohol dehydration.

Methodology:

-

Reaction Setup: In a round-bottom flask, cautiously add a strong acid (e.g., sulfuric or phosphoric acid) to water while cooling in an ice bath. Slowly add 3-Ethyl-3-pentanol to the cooled acid solution with swirling.

-

Dehydration: Assemble a fractional distillation apparatus with the reaction flask. Gently heat the mixture. The alkene product will co-distill with water as an azeotrope at a temperature lower than the boiling point of the starting alcohol.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a dilute sodium hydroxide (B78521) solution (to remove acidic impurities), water, and finally brine.

-

Purification: Dry the organic layer over an anhydrous drying agent such as calcium chloride. After filtering, the final product is purified by a second fractional distillation to separate it from any isomeric byproducts and residual water.[1][7]

Chemical Reactivity and Applications

The terminal double bond in this compound is the center of its reactivity, making it susceptible to various addition reactions.

Like other alkenes, this compound undergoes electrophilic addition reactions. The addition of hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2), forming a stable tertiary carbocation intermediate.

Reaction Pathway for Electrophilic Addition of HCl

Caption: Electrophilic addition of HCl to this compound via a tertiary carbocation.

This compound serves as a versatile intermediate in organic synthesis. It is used in the production of various organic compounds, including those for flavors, perfumes, dyes, and resins.[8] In the context of drug development, it acts as a C6 building block. While specific examples of its direct use in blockbuster drugs are not prominent, its functional group allows for its incorporation into larger, more complex molecules that may have pharmaceutical applications. Its role is typically as a precursor for creating more functionalized intermediates.[8]

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound 95 760-21-4 [sigmaaldrich.com]

- 3. Study the NMR spectrum of this compound \left(\mathrm{C}6 \mathrm{H}{1.. [askfilo.com]

- 4. (Solved) - 1. Study the NMR spectrum of this compound (C6H12) (Figure 35).... (1 Answer) | Transtutors [transtutors.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-1-butene from Ethylene Dimerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-ethyl-1-butene, a branched C6 olefin, originating from ethylene (B1197577). While direct dimerization of ethylene primarily yields 1-butene (B85601), this document elucidates the subsequent catalytic pathways to generate this compound. The guide details the prevalent reaction mechanisms, comprehensive experimental protocols for key synthetic routes, and quantitative data on catalyst performance. Particular emphasis is placed on the dimerization of 1-butene, a critical step in the formation of this compound. Catalyst systems, including Ziegler-Natta and nickel-based catalysts, are discussed in detail, with a focus on reaction conditions that favor the formation of branched olefin isomers. All quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The catalytic dimerization of ethylene is a cornerstone of the petrochemical industry, primarily for the production of 1-butene, a key comonomer in the synthesis of various polyethylenes. However, the demand for branched olefins, such as this compound, is growing due to their applications in fine chemical synthesis, as specialty monomers, and in the production of plasticizers and detergents. The synthesis of this compound from ethylene is not a direct, single-step process. It typically involves a two-stage approach:

-

Ethylene Dimerization to 1-Butene: The initial step involves the highly selective dimerization of ethylene to produce 1-butene.

-

Formation of this compound: The subsequent step involves the conversion of 1-butene into this compound. This can occur through two primary routes:

-

Dimerization of 1-butene: This is a significant pathway where two molecules of 1-butene react to form a C8 dimer, which can then undergo further reactions or be a part of a product mixture containing various C8 isomers, including precursors to this compound through cracking or isomerization. A more direct route is the selective dimerization to specific C8 isomers which can then be converted.

-

Co-dimerization of Ethylene and 1-Butene (Hydrovinylation): This reaction involves the addition of an ethylene molecule to a 1-butene molecule to form a C6 olefin. Under specific catalytic conditions, this can be steered towards the formation of branched isomers like this compound.

-

This guide will focus on the synthesis of this compound, with a detailed examination of the catalytic systems and reaction mechanisms that govern the formation of this branched C6 olefin.

Reaction Mechanisms

The formation of this compound from ethylene is governed by several key mechanistic principles of olefin oligomerization.

Ethylene Dimerization to 1-Butene

The selective dimerization of ethylene to 1-butene is predominantly achieved through mechanisms involving transition metal catalysts, most notably those based on titanium, nickel, and chromium. The most widely accepted mechanisms are the Cossee-Arlman mechanism and the metallacycle mechanism.

-

Cossee-Arlman Mechanism: This mechanism, often invoked for Ziegler-Natta type catalysts, involves the insertion of a coordinated ethylene molecule into a metal-alkyl bond. The process is followed by β-hydride elimination to release the 1-butene product and regenerate the metal-hydride active species.

-

Metallacycle Mechanism: This mechanism proposes the formation of a metallacyclopentane intermediate from the coordination of two ethylene molecules to the metal center. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of 1-butene.

Formation of this compound via 1-Butene Dimerization

The dimerization of 1-butene can lead to a variety of linear and branched C8 olefins. The formation of this compound as a subsequent product involves isomerization and cracking of these C8 dimers, or more directly through a selective dimerization pathway. Nickel-based catalysts are particularly effective in this transformation. The reaction can proceed through a mechanism analogous to the Cossee-Arlman mechanism, where 1-butene inserts into a nickel-hydride or nickel-alkyl bond. The regioselectivity of the insertion (i.e., whether the C1 or C2 of 1-butene binds to the metal) and the subsequent insertion of a second 1-butene molecule determine the branching of the resulting C8 olefin.

Catalyst Systems and Performance Data

The choice of catalyst is critical in directing the reaction towards the desired product. This section details the performance of various catalyst systems in the synthesis of 1-butene and its subsequent conversion to branched olefins.

Catalysts for Ethylene Dimerization to 1-Butene

A variety of homogeneous and heterogeneous catalysts are employed for the selective dimerization of ethylene to 1-butene.

| Catalyst System | Co-catalyst/Promoter | Temperature (°C) | Pressure (bar) | 1-Butene Selectivity (%) | Ethylene Conversion (%) | Reference |

| Ti(OBu)₄/AlEt₃ | THF | 55 | 22 | >95 | - | [1] |

| Cr-promoted Co on Carbon | None | 80 | 31 | 53.5 - 82.4 | 8.9 - 31.5 | [2] |

| Ni-exchanged MOF (Ni-MFU-4l) | MAO | 25 | 30 | up to 96.2 | - | [3][4][5] |

Catalysts for 1-Butene Dimerization

Ziegler-Natta and nickel-based catalysts are prominent in the dimerization of 1-butene.

| Catalyst System | Co-catalyst/Ligand | Temperature (°C) | 1-Butene Conversion (%) | Dimer Selectivity (%) | Notes | Reference |

| ZrCl₄ | Et₂AlCl, Ph₃P, PhONa | 80 | 91.9 | 76.7 | Basic ligands inhibit isomerization to 2-butene. | [6][7] |

| Ni-exchanged Zeolite LTA | - | - | - | - | Selective to n-octene and methylheptene. | [8] |

| Ni(COD)₂ | 1,1,1,5,5,5-hexafluoroacetylacetone (hfacac) | 70-80 | - | 75-83 (linear octenes) | Mild reaction conditions. | [9] |

| Ni sites on UiO-66 MOF | - | - | - | - | Active and selective for linear and mono-branched C8 isomers. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from ethylene.

General Experimental Workflow

The synthesis of this compound from ethylene typically follows a two-step process, which can be carried out in a single pot or in sequential reactors.

Protocol for Ethylene Dimerization to 1-Butene (Titanium-based Catalyst)

This protocol is based on the widely used titanium tetrabutoxide/triethylaluminum system.[1]

Materials:

-

Titanium tetrabutoxide (Ti(OC₄H₉)₄)

-

Triethylaluminum (TEA)

-

Tetrahydrofuran (THF)

-

n-heptane (solvent)

-

Ethylene (high purity)

-

High-pressure stainless-steel reactor (e.g., Buchi reactor) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Solvent Addition: 400 mL of dry n-heptane is charged into the reactor.

-

Catalyst Component Preparation:

-

A solution of Ti(OC₄H₉)₄ in n-heptane is prepared.

-

A solution of TEA in n-heptane is prepared.

-

THF is used as a modifier.

-

-

Catalyst Formation and Reaction:

-

The reactor is heated to the desired reaction temperature (e.g., 55 °C).

-

The catalyst components are injected into the reactor in the following order under an ethylene atmosphere: TEA solution, THF, and then the Ti(OC₄H₉)₄ solution. The typical molar ratio of Ti:Al:THF is 1:4:4.

-

The reactor is pressurized with ethylene to the desired pressure (e.g., 22 bar) and the stirrer is set to a high speed (e.g., 900 rpm).

-

-

Reaction Monitoring and Termination: The reaction is allowed to proceed for a set time (e.g., 30 minutes). The reaction is then terminated by cooling the reactor and venting the excess ethylene.

-

Product Analysis: The liquid and gas phases are analyzed by gas chromatography (GC) to determine the conversion of ethylene and the selectivity to 1-butene and other products.

Protocol for 1-Butene Dimerization (Zirconium-based Ziegler-Natta Catalyst)

This protocol describes the dimerization of 1-butene using a zirconium-based catalyst system.[6][7]

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

Diethylaluminum chloride (Et₂AlCl)

-

Triphenylphosphine (Ph₃P)

-

Sodium phenoxide (PhONa)

-

Chlorobenzene (solvent)

-

1-Butene (high purity)

-

High-pressure reactor.

Procedure:

-

Catalyst Preparation:

-

The catalyst is prepared in-situ in the reactor.

-

ZrCl₄ is dissolved in chlorobenzene.

-

-

Reaction:

-

The reactor is charged with the solvent and 1-butene.

-

The desired amounts of Et₂AlCl, Ph₃P, and PhONa are added to the reactor. The molar ratios of Al/Zr and P/Zr are optimized (e.g., Al/Zr = 60, P/Zr = 1.0).

-

The reactor is heated to the reaction temperature (e.g., 80 °C) and the reaction is carried out for a specific duration (e.g., 2 hours).

-

-

Product Analysis: The reaction mixture is analyzed by GC to determine the conversion of 1-butene and the selectivity to dimers and other oligomers.

Conclusion

The synthesis of this compound from ethylene is a multi-step process that relies on the precise control of catalytic reactions. While the direct dimerization of ethylene predominantly yields 1-butene, subsequent dimerization of 1-butene or its co-dimerization with ethylene can be tailored to produce branched C6 olefins, including this compound. This guide has provided a comprehensive overview of the key reaction mechanisms, catalyst systems, and experimental protocols involved in this synthetic pathway. The provided quantitative data and visual representations of the processes offer a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and polymer chemistry, enabling further development and optimization of processes for the selective production of this compound. Future research may focus on the development of single-catalyst systems capable of directly converting ethylene to this compound with high selectivity and efficiency.

References

- 1. ijcea.org [ijcea.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst [dspace.mit.edu]

- 5. Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 9. Oligomerization of 1-butene with a homogeneous catalyst system based on allylic nickel complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Metal-organic framework supported single-site nickel catalysts for butene dimerization | Journal Article | PNNL [pnnl.gov]

Basic reaction mechanisms involving 2-Ethyl-1-butene

An In-depth Technical Guide on the Core Reaction Mechanisms Involving 2-Ethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental reaction mechanisms of this compound, a versatile C6 alkene. The content herein is curated for an audience with a strong background in organic chemistry, focusing on the core reactions that underscore its utility as a synthetic intermediate. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Introduction

This compound, also known as 3-methylidenepentane, is a branched alpha-olefin that serves as a valuable building block in organic synthesis. Its terminal double bond is susceptible to a variety of addition reactions, making it a precursor for a range of functionalized molecules. This guide will explore the primary reaction pathways of this compound, including electrophilic additions, oxidation, reduction, and radical reactions.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is provided below. This information is critical for the identification and characterization of the starting material and its reaction products.

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| Boiling Point | 64-65 °C |

| Density | 0.689 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.396 |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| IR Spectrum | Characteristic peaks for C=C and =C-H stretching. |

| Mass Spectrum | Available in public databases for GC-MS analysis. |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bond. The following sections detail the principal reaction mechanisms.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction class for alkenes. The π electrons of the double bond act as a nucleophile, attacking an electrophile. These reactions with this compound typically proceed via a tertiary carbocation intermediate, following Markovnikov's rule.

The addition of hydrogen halides, such as hydrogen chloride, to this compound results in the formation of a tertiary alkyl halide. The reaction proceeds via a protonation of the double bond to form the more stable tertiary carbocation, which is then attacked by the halide anion.[1]

-

Product: 3-chloro-3-methylpentane

-

Regioselectivity: Markovnikov

In the presence of a strong acid catalyst and water, this compound undergoes hydration to form a tertiary alcohol. This reaction also adheres to Markovnikov's rule, proceeding through the formation of the most stable carbocation intermediate.[2]

-

Product: 3-Methyl-3-pentanol

-

Regioselectivity: Markovnikov

Hydroboration-Oxidation

In contrast to the electrophilic additions described above, hydroboration-oxidation provides a route to an anti-Markovnikov alcohol. Borane (BH₃) adds to the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.

-

Product: 2-Ethyl-1-butanol

-

Regioselectivity: Anti-Markovnikov

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethyl-1-butene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrophilic addition reactions involving 2-Ethyl-1-butene, an unsymmetrical alkene of significant interest in organic synthesis. The document details the mechanisms, regioselectivity, and stereochemistry of key reactions including hydrohalogenation, hydration, halogenation, halohydrin formation, oxymercuration-demercuration, and hydroboration-oxidation. Each reaction is analyzed through detailed mechanistic pathways, supported by quantitative data and experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate reaction mechanisms and logical workflows, adhering to strict presentation standards for clarity and precision. This whitepaper serves as an essential resource for professionals engaged in chemical research and development, offering in-depth insights into the reactivity of this versatile substrate.

Introduction: The Nature of Electrophilic Addition

Alkenes are fundamental building blocks in organic chemistry, characterized by the presence of a carbon-carbon double bond, which consists of one strong sigma (σ) bond and one weaker, electron-rich pi (π) bond.[1][2] The high electron density of the π bond makes it nucleophilic and susceptible to attack by electrophiles (electron-deficient species).[2][3] Electrophilic addition is a characteristic reaction of alkenes where the π bond is broken, and two new σ bonds are formed by the addition of an electrophilic reagent across the double bond.[1][4]

The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's Rule , which states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms.[5][6][7] This rule is a consequence of the reaction proceeding through the most stable carbocation intermediate.[7][8] Conversely, some reactions proceed via an anti-Markovnikov pathway, where the opposite regioselectivity is observed.[9][10][11]

This guide focuses on this compound, an unsymmetrical alkene with a disubstituted carbon at the C2 position, making it an excellent substrate for studying the nuances of these foundational reactions.

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.[7][12]

Markovnikov Addition (HBr, HCl, HI)

In the absence of radical initiators, the reaction follows Markovnikov's rule. The initial step involves the protonation of the C1 carbon of the double bond by the hydrogen halide. This is the rate-determining step and leads to the formation of the most stable carbocation, a tertiary carbocation at the C2 position.[1][4][7] The subsequent rapid attack of the halide anion on this electrophilic carbocation yields the final alkyl halide product.[4][12]

-

Reagents: HCl, HBr, or HI in an inert solvent.

-

Product: 2-Chloro-2-ethylbutane or 2-Bromo-2-ethylbutane.[5]

-

Regioselectivity: Markovnikov.

Anti-Markovnikov Addition (HBr with Peroxides)

When HBr is added in the presence of peroxides (ROOR), the reaction mechanism switches to a free-radical chain reaction. This pathway results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C1). This effect is specific to HBr.

-

Reagents: HBr, ROOR (peroxide).

-

Product: 1-Bromo-2-ethylbutane.

-

Regioselectivity: Anti-Markovnikov.

Hydration: Addition of Water

The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity.

Acid-Catalyzed Hydration

Similar to hydrohalogenation, acid-catalyzed hydration proceeds via a carbocation intermediate according to Markovnikov's rule.[13] The alkene is first protonated to form the stable tertiary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the tertiary alcohol.[14]

-

Reagents: H₂O, H₂SO₄ (or other strong acid catalyst).

-

Product: 2-Ethylbutan-2-ol.

-

Regioselectivity: Markovnikov.

Oxymercuration-Demercuration

This two-step method is an alternative for Markovnikov hydration that avoids the formation of a free carbocation, thus preventing potential rearrangements (though not a concern for this compound).[15][16][17] The reaction involves the formation of a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon.[15][17] Subsequent demercuration with sodium borohydride (B1222165) replaces the mercury with hydrogen.[15][16]

-

Reagents: 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄.

-

Product: 2-Ethylbutan-2-ol.

-

Stereochemistry: Anti-addition of -OH and -HgOAc.

Hydroboration-Oxidation

This reaction provides a pathway to the anti-Markovnikov alcohol.[9][10] Borane (BH₃) adds to the double bond in a concerted, syn-addition, with the boron atom adding to the less sterically hindered carbon (C1).[9][11] The resulting trialkylborane is then oxidized with hydrogen peroxide in a basic solution, replacing the boron with a hydroxyl group with retention of stereochemistry.[11][18]

-

Reagents: 1. BH₃·THF; 2. H₂O₂, NaOH.

-

Product: 2-Ethylbutan-1-ol.[19]

-

Regioselectivity: Anti-Markovnikov addition of H and OH.[9][10]

-

Stereochemistry: Syn-addition of H and OH.[9]

Halogenation and Halohydrin Formation

Halogenation: Addition of X₂

The addition of halogens like Br₂ or Cl₂ proceeds through a cyclic halonium ion intermediate rather than a carbocation.[20] The nucleophilic π bond attacks one halogen atom, displacing the other as a halide ion.[20] The resulting three-membered ring is then opened by a backside attack from the halide ion.[20][21]

-

Reagents: Br₂ or Cl₂ in an inert solvent (e.g., CCl₄, CH₂Cl₂).

-

Product: 1,2-Dibromo-2-ethylbutane.

-

Stereochemistry: Anti-addition.[20][21] The product is a racemic mixture of enantiomers.

Halohydrin Formation

If halogenation is performed in a nucleophilic solvent like water, a halohydrin is formed.[22][23] After the formation of the cyclic halonium ion, the more abundant water molecule acts as the nucleophile instead of the halide ion. Water attacks the more substituted carbon of the halonium ion, followed by deprotonation.

-

Reagents: Br₂ or Cl₂ in H₂O.

-

Product: 1-Bromo-2-ethylbutan-2-ol.

-

Regioselectivity: -OH adds to the more substituted carbon (C2), and -X adds to the less substituted carbon (C1).

-

Stereochemistry: Anti-addition.

Summary of Reactions and Products

The following table summarizes the outcomes of the electrophilic addition reactions discussed.

| Reaction | Reagents | Major Product | Regioselectivity | Stereochemistry |

| Hydrohalogenation | HCl or HBr | 2-Halo-2-ethylbutane | Markovnikov | Racemic mixture |

| Radical Hydrobromination | HBr, ROOR | 1-Bromo-2-ethylbutane | Anti-Markovnikov | Racemic mixture |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 2-Ethylbutan-2-ol | Markovnikov | Not stereoselective |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 2-Ethylbutan-2-ol | Markovnikov | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 2-Ethylbutan-1-ol | Anti-Markovnikov | Syn-addition |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-2-ethylbutane | N/A | Anti-addition |

| Halohydrin Formation | Br₂ in H₂O | 1-Bromo-2-ethylbutan-2-ol | -OH on C2, -Br on C1 | Anti-addition |

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for key transformations of this compound.

Protocol: Hydroboration-Oxidation of this compound

Objective: To synthesize 2-ethylbutan-1-ol via anti-Markovnikov hydration.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Hydroboration: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (e.g., 10 mmol) and 20 mL of anhydrous THF. The flask is cooled in an ice bath to 0 °C.

-

The 1 M solution of BH₃·THF (e.g., 11 mL, 11 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the trialkylborane.

-

Oxidation: The flask is cooled again in an ice bath. 5 mL of 3 M NaOH solution is added slowly, followed by the very slow, dropwise addition of 5 mL of 30% H₂O₂ solution, ensuring the internal temperature does not exceed 40 °C.

-

After the addition of peroxide, the mixture is stirred at room temperature for an additional hour.

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, 2-ethylbutan-1-ol.

-

Purification: The crude alcohol can be purified by fractional distillation.

Protocol: Bromination of this compound

Objective: To synthesize 1,2-dibromo-2-ethylbutane.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask is charged with this compound (e.g., 10 mmol) dissolved in 25 mL of anhydrous dichloromethane and cooled to 0 °C in an ice bath.

-

A solution of bromine (e.g., 10 mmol) in 10 mL of dichloromethane is prepared and placed in a dropping funnel.

-

Addition: The bromine solution is added dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition. The addition is continued until a faint, persistent orange color is observed, indicating a slight excess of bromine.

-

Workup: The reaction mixture is allowed to warm to room temperature. It is then washed with 20 mL of saturated NaHCO₃ solution to quench any excess bromine, followed by a wash with water.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude 1,2-dibromo-2-ethylbutane.

-

Purification: The product can be purified by distillation under reduced pressure.

Conclusion

This compound serves as an exemplary substrate for demonstrating the fundamental principles of electrophilic addition reactions. The regiochemical and stereochemical outcomes of its reactions can be reliably predicted and controlled through the appropriate choice of reagents and conditions. The Markovnikov-directing reactions, such as hydrohalogenation and acid-catalyzed hydration, proceed through a stable tertiary carbocation to yield 2-substituted products. In contrast, hydroboration-oxidation provides a synthetic route to the anti-Markovnikov alcohol. Methods like oxymercuration-demercuration offer a way to achieve Markovnikov hydration while preventing rearrangements, and halogenation proceeds with distinct anti-stereochemistry. A thorough understanding of these transformations is indispensable for the strategic design of complex organic molecules in academic and industrial research, particularly within the field of drug development.

References

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. savemyexams.com [savemyexams.com]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]